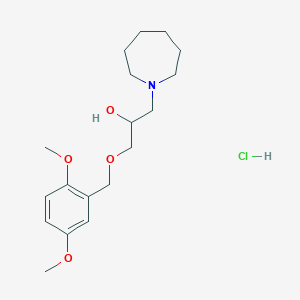
1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in research. This compound is a member of the indazole family of synthetic cannabinoids and has been shown to have potent effects on the endocannabinoid system.
科学的研究の応用
Synthesis and Evaluation of Derivatives
A series of derivatives related to 1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride were synthesized with the aim to explore their potential biological activities. These derivatives were obtained through base condensation reactions and evaluated for their antioxidant activities. Notably, the incorporation of different amino acids into the molecular structure of these derivatives has been shown to enhance their antioxidant capabilities, based on the presence of different functional groups. For instance, one study synthesized a range of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives bearing different amino acids and evaluated them for antioxidant activity. The findings suggested that the coupling of different amino acids enhances the antioxidant activities of these compounds, with specific derivatives showing significant activities (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).
Antioxidant Properties
Further research into 5H-dibenz[b,f]azepine derivatives, which are structurally related to the original compound, revealed that these derivatives exhibit good antioxidant activities across different methods. The studies indicated that the synthesized compounds, particularly those containing substituted aminophenols, showed predominant antioxidant activities among the synthesized analogues. These activities were evaluated through various assays, including scavenging effects on radicals and inhibition of lipid peroxidation (H. Vijay Kumar & N. Naik, 2010).
Molecular Structure and Spectral Properties
Another dimension of research focused on the molecular structure and spectral properties of related compounds, such as quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine. These studies utilized various spectroscopic techniques and theoretical calculations to characterize the products and understand their structural properties. This research provides foundational knowledge for understanding the molecular structure and reactivity of compounds related to this compound, which is essential for further applications in medicinal chemistry and drug design (I. Kowalczyk, 2008).
作用機序
Safety and Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes. Therefore, appropriate safety measures should be taken when handling this compound. For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
将来の方向性
特性
IUPAC Name |
1-(azepan-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-21-17-7-8-18(22-2)15(11-17)13-23-14-16(20)12-19-9-5-3-4-6-10-19;/h7-8,11,16,20H,3-6,9-10,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGVCIRJMGOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
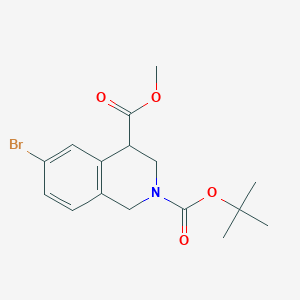
![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2495245.png)
![[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride](/img/structure/B2495246.png)
![N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2495249.png)
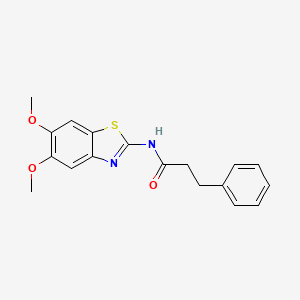
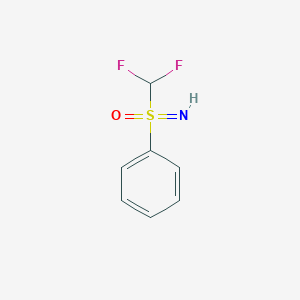
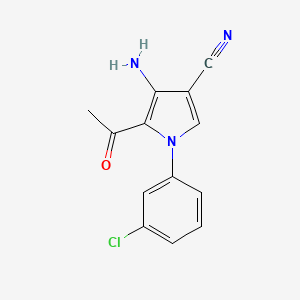
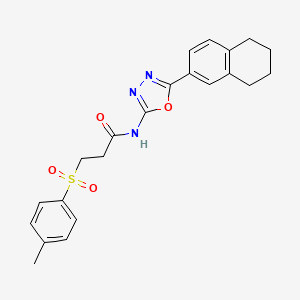
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

